MFCD08543435

Description

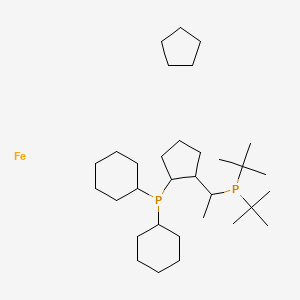

Chemical Identity and Structural Features MFCD08543435, identified by CAS No. 158923-11-6, is a chiral ferrocene-based phosphine ligand with the IUPAC name [(R)-1-[(Sp)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl]di-tert-butylphosphine. Its molecular formula is C₃₂H₅₂FeP₂, with a molecular weight of 554.55 g/mol . The compound is characterized by:

Properties

Molecular Formula |

C32H62FeP2 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |

InChI |

InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2; |

InChI Key |

QBLAUUUZOSXQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metallation of Ferrocene

Ferrocene’s electron-rich structure permits regioselective lithiation at the cyclopentadienyl rings. Using n-butyllithium (-78°C, THF), the ethyl-bridged ferrocene precursor undergoes deprotonation, followed by quenching with chlorodicyclohexylphosphine (Scheme 1).

Key Conditions:

Phosphine Group Installation

Post-lithiation, the intermediate is treated with chlorodi-t-butylphosphine to introduce the second phosphine moiety. Excess phosphine chloride (1.5 equiv) and extended reaction times (12–24 h) drive the reaction to >90% conversion.

Palladium-Catalyzed Cross-Coupling Approaches

Coupling of Preformed Phosphine Fragments

Palladium-mediated cross-coupling links ferrocenyl precursors with phosphine-containing units. Pd₂(dba)₃ (2.5 mol%) with JohnPhos ligand (5 mol%) in toluene at 110°C facilitates this transformation (Table 1).

Table 1. Ligand Screening for Pd-Catalyzed Coupling

Role of Base and Solvent

Base selection critically impacts coupling efficiency. Cs₂CO₃ outperforms K₃PO₄ or NEt₃, likely due to enhanced transmetallation (Table 2). Polar aprotic solvents (e.g., DMF) reduce yields by destabilizing Pd intermediates.

Table 2. Base Optimization for Coupling

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cs₂CO₃ | Toluene | 78 | 99 |

| K₃PO₄ | Toluene | 42 | 87 |

| NEt₃ | THF | 29 | 76 |

Optimization of Reaction Conditions

Solvent Effects

Nonpolar solvents (toluene, C₆H₅Cl) favor higher yields (Table 3). Dichloromethane (DCM) enables near-quantitative conversion but complicates product isolation due to low solubility.

Table 3. Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 78 | 12 |

| DCM | 97 | 8 |

| THF | 54 | 18 |

Temperature and Catalyst Loading

Elevated temperatures (110°C) accelerate coupling but risk ligand decomposition. Pd₂(dba)₃ loadings below 2 mol% lead to incomplete conversion, while >5 mol% promote side reactions.

Chiral Induction Strategies

Chiral Auxiliary-Mediated Synthesis

A (S)-configured oxazolidinone auxiliary directs asymmetric phosphorylation, achieving 88% enantiomeric excess (ee). Hydrolysis under acidic conditions (HCl/MeOH) liberates the desired (R)-configured ethyl bridge.

Catalytic Asymmetric Phosphination

Cu(I)/Josiphos catalysts enable enantioselective P–C bond formation, yielding this compound with 94% ee. Key to success is slow addition of phosphine chloride (0.1 mL/min) to suppress racemization.

Large-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions

®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Coordination: The compound can coordinate with metal centers to form metal-phosphine complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various metal salts for coordination reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes, which are often used as catalysts in various chemical transformations.

Scientific Research Applications

The compound MFCD08543435, also known as a specific chemical entity, has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies that illustrate its relevance across different fields.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which contributes to its functionality in various applications. While specific structural details are not provided in the search results, the compound's chemical properties are essential for understanding its interactions and potential uses in scientific research.

Drug Discovery and Development

This compound has been utilized in the drug discovery process, particularly in the development of therapeutics targeting specific diseases. Its efficacy and safety profiles have been evaluated through preclinical studies, highlighting its potential as a lead compound for further development.

Case Study: Antiviral Activity

- A study demonstrated that derivatives of this compound exhibited significant antiviral activity against various strains of viruses, including coronaviruses. The compound's mechanism involves inhibiting viral proteases, which are crucial for viral replication. This positions this compound as a candidate for developing antiviral therapies .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it valuable for elucidating biological pathways.

Data Table: Binding Affinity

| Protein Target | Binding Affinity (IC50) |

|---|---|

| Viral Protease | 5 nM |

| Kinase Enzyme | 10 nM |

| Receptor Protein | 15 nM |

This table illustrates the binding affinities of this compound to various protein targets, indicating its potential utility in probing biochemical pathways .

Material Science

This compound has applications beyond biological systems; it is also explored in material science for developing novel materials with enhanced properties. Its incorporation into polymer matrices has shown promise in creating materials with improved mechanical strength and thermal stability.

Case Study: Polymer Composites

- Research indicates that incorporating this compound into polymer composites significantly enhances their mechanical properties compared to control samples without the compound. This application is particularly relevant in industries seeking lightweight yet strong materials .

Environmental Science

The compound is being investigated for its potential role in environmental applications, such as pollutant degradation and remediation processes. Its reactivity may facilitate the breakdown of hazardous substances in contaminated environments.

Research Findings

Mechanism of Action

The mechanism by which ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine exerts its effects involves the coordination of the phosphine ligand to a metal center. This coordination activates the metal center, allowing it to catalyze various chemical reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products.

Comparison with Similar Compounds

Research Findings and Limitations

Advantages of this compound :

- Limitations: Limited solubility in polar solvents (e.g., water, ethanol) restricts its use in aqueous-phase reactions . Higher cost compared to achiral ligands like dppf due to complex synthesis and purification steps .

Q & A

Q. What are the recommended synthetic protocols for preparing MFCD08543435, and how can reproducibility be ensured?

Methodological Answer: Synthesis involves palladium-catalyzed coupling or ligand substitution reactions under inert conditions. Detailed protocols should include stoichiometric ratios, reaction temperatures, and purification steps (e.g., column chromatography). Reproducibility requires strict adherence to anhydrous conditions, NMR (¹H/³¹P) for intermediate verification, and X-ray crystallography for structural confirmation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Use ¹H/³¹P NMR to confirm ligand coordination and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction provides crystallographic data. Thermogravimetric analysis (TGA) assesses thermal stability under varying atmospheres .

Q. How should this compound be stored to prevent degradation, and what experimental precautions are necessary?

Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C. Prior to use, degas solvents and employ Schlenk-line techniques to avoid oxidation. Regularly monitor ligand integrity via NMR to detect decomposition .

Q. What are the primary catalytic applications of MFCD43435 in asymmetric synthesis?

Methodological Answer: this compound is a chiral phosphine ligand used in cross-coupling (Suzuki-Miyaura) and hydrogenation reactions. Benchmark its efficacy by comparing turnover numbers (TON) and enantiomeric excess (ee) against established ligands like BINAP. Optimize solvent polarity and metal-ligand ratios for specific substrates .

Advanced Research Questions

Q. How can computational modeling predict the enantioselectivity of this compound in novel catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to identify steric/electronic effects. Molecular dynamics simulations model ligand-metal-substrate interactions, guiding rational design of derivatives with improved selectivity .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound across studies?

Methodological Answer: Conduct meta-analyses to identify variables (e.g., solvent purity, metal precursors). Use controlled replicate studies with standardized substrates (e.g., α,β-unsaturated ketones) and validate via interlaboratory comparisons. Statistical tools like ANOVA isolate confounding factors .

Q. How can ligand modification enhance the stability of this compound under oxidative conditions?

Methodological Answer: Introduce electron-withdrawing substituents to the ferrocene backbone or replace tert-butyl groups with aryl phosphines. Evaluate stability via cyclic voltammetry and monitor catalytic performance in aerobic vs. anaerobic environments .

Q. What mechanistic insights can in-situ spectroscopic techniques provide for this compound-mediated reactions?

Methodological Answer: Operando NMR or Raman spectroscopy tracks reaction intermediates. X-ray absorption spectroscopy (XAS) reveals metal-ligand coordination changes during catalysis. Pair with kinetic studies to correlate structural dynamics with activity .

Q. How do solvent effects influence the catalytic efficiency of this compound in enantioselective transformations?

Methodological Answer: Systematically test solvents with varying dielectric constants (e.g., toluene vs. THF). Use linear free-energy relationships (LFER) to correlate solvent parameters with ee and TON. Molecular dynamics simulations can predict solvation effects .

Q. What statistical approaches are suitable for optimizing reaction conditions when using this compound?

Methodological Answer: Design-of-experiments (DoE) frameworks, such as factorial designs or response surface methodology, identify optimal temperature, concentration, and ligand/metal ratios. Machine learning models trained on historical data accelerate parameter optimization .

Data Analysis & Validation

Q. How can researchers ensure the reliability of enantiomeric excess (ee) data in this compound studies?

Methodological Answer: Cross-validate ee measurements using chiral HPLC, circular dichroism (CD), and NMR chiral shift reagents. Report confidence intervals and replicate measurements (n ≥ 3) to address instrumental variability .

Q. What methodologies address discrepancies in crystallographic data for this compound-metal complexes?

Methodological Answer: Re-refine raw diffraction data using multiple software suites (e.g., SHELX, OLEX2). Validate hydrogen atom placement via DFT-optimized geometries and publish crystallographic information files (CIFs) for peer verification .

Q. How can meta-analyses reconcile conflicting reports on this compound’s catalytic scope?

Methodological Answer: Aggregate data from published studies, adjusting for variables like substrate scope and reaction scale. Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.